molecular formula C19H24N4O4S2 B2843106 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 868974-12-3

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2843106
CAS No.: 868974-12-3
M. Wt: 436.55
InChI Key: XLEJPBVYOQKCGN-UHFFFAOYSA-N
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Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring, a cyclohexylamino group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Cyclohexylamino Group: The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where cyclohexylamine reacts with an appropriate electrophilic intermediate.

    Coupling with Dimethoxybenzamide: The final step involves coupling the thiadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction efficiency, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring in the dimethoxybenzamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial or anticancer properties due to the presence of the thiadiazole ring, which is known for its biological activity. Research into its specific biological effects is ongoing.

Medicine

In medicinal chemistry, N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets involved in disease pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The cyclohexylamino group and dimethoxybenzamide moiety could further modulate these interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but differ in their substituents.

    Benzamide Derivatives: Compounds such as 3,4-dimethoxybenzamide and N-(2-benzoylphenyl)-3,4-dimethoxybenzamide have similar aromatic structures but lack the thiadiazole ring.

Uniqueness

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its combination of a thiadiazole ring, a cyclohexylamino group, and a dimethoxybenzamide moiety. This combination is not commonly found in other compounds, potentially conferring unique biological activities and chemical properties.

This detailed overview provides a comprehensive understanding of N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-dimethoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-26-14-9-8-12(10-15(14)27-2)17(25)21-18-22-23-19(29-18)28-11-16(24)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEJPBVYOQKCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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